Maremycin D1 -

Maremycin D1

Catalog Number: EVT-1576751
CAS Number:
Molecular Formula: C16H17N3O4
Molecular Weight: 315.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maremycin D1 is a natural product found in Streptomyces with data available.
Overview

Maremycin D1 is a member of the maremycin family, which are natural products known for their potential biological activities, particularly in the field of cancer research. These compounds have garnered interest due to their unique molecular structures and mechanisms of action against various cancer cell lines.

Source

Maremycin D1 was originally isolated from the culture broth of the actinomycete Micromonospora sp. This organism is known for producing a variety of bioactive secondary metabolites, including antibiotics and anticancer agents.

Classification

Maremycin D1 belongs to a class of compounds known as angucyclines, which are characterized by their complex aromatic structures and biological activities. These compounds are often studied for their potential as therapeutic agents due to their ability to interact with cellular processes.

Synthesis Analysis

The synthesis of maremycin D1 has been achieved through several methodologies, primarily focusing on cycloaddition reactions.

Methods

The most notable synthetic route involves the 1,3-dipolar cycloaddition of a chiral cyclic nitrone with (E)-3-ethylidene-1-methylindolin-2-one. This reaction is crucial as it establishes the stereochemistry of maremycins and allows for large-scale synthesis suitable for biological screening.

Technical Details

  • The synthesis begins with the preparation of a chiral cyclic nitrone, which is then reacted with the indolin derivative.
  • The reaction conditions are optimized to ensure high yields and purity of the final product.
  • The methodology emphasizes asymmetric synthesis techniques that enhance the efficiency of producing maremycin D1 alongside other related compounds like maremycin A.
Molecular Structure Analysis

Maremycin D1 features a complex molecular structure that contributes to its biological activity.

Structure

The chemical structure of maremycin D1 includes multiple fused rings typical of angucyclines, which can be represented as follows:

  • Core Structure: The compound consists of a polyketide backbone with various substituents that enhance its reactivity and interaction with biological targets.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₄
  • Molecular Weight: Approximately 341.36 g/mol
Chemical Reactions Analysis

Maremycin D1 participates in various chemical reactions that are essential for its functionality.

Reactions

The primary reactions include:

  • Nucleophilic attacks on electrophilic centers within cellular targets.
  • Formation of reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects in cancer cells.

Technical Details

Research indicates that maremycin D1 may induce cell death through mechanisms that do not solely depend on DNA intercalation but rather involve lysosomal accumulation and subsequent apoptosis pathways.

Mechanism of Action

The mechanism by which maremycin D1 exerts its effects is complex and involves several steps.

Process

  1. Cellular Uptake: Maremycin D1 enters cancer cells via endocytosis.
  2. Lysosomal Targeting: Once inside, it accumulates in lysosomes rather than targeting the nucleus directly.
  3. Induction of Cell Death: The compound promotes apoptosis through lysosomal destabilization, leading to the release of cathepsins and other pro-apoptotic factors into the cytoplasm.

Data

Studies have shown that maremycin D1 exhibits cytotoxic properties against various cancer cell lines, including ovarian and breast cancer cells, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of maremycin D1 is crucial for its application in scientific research.

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: Exhibits reactivity towards nucleophiles due to electron-deficient sites within its structure.
Applications

Maremycin D1 has significant potential applications in scientific research, particularly in pharmacology and medicinal chemistry.

Scientific Uses

  • Anticancer Research: Investigated for its ability to induce apoptosis in various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
  • Biological Screening: Its unique structure allows it to serve as a lead compound for synthesizing analogs with enhanced efficacy or reduced toxicity.
  • Mechanistic Studies: Utilized in studies aimed at understanding lysosomal function and its role in cancer cell death pathways.
Introduction to Maremycin D1

Historical Context and Discovery of Maremycin D1

Maremycin D1 belongs to a broader class of nucleoside antibiotics first isolated from Streptomyces species. Initial research on maremycins (A–D series) emerged in the early 2000s, with the first total synthesis of maremycins A and D1 achieved in 2008 via a key cycloaddition strategy. This synthesis employed a chiral cyclic nitrone reacting with (E)‑3‑ethylidene‑1‑methylindolin‑2‑one, establishing the compound’s stereochemistry and enabling large-scale production for biological evaluation [6]. Concurrently, parallel work on structurally related muraymycins (including muraymycin D1) advanced, with McDonald et al. isolating 19 congeners (A1–5, B1–7, C1–4, D1–3) from Streptomyces spp. [2]. The synthesis of maremycin D1 clarified its configuration and facilitated access to derivatives for structure-activity relationship (SAR) studies, addressing challenges in natural product isolation and purification [1] [6].

Table 1: Key Milestones in Maremycin D1 Research

YearDevelopmentSignificance
2008Total synthesis via nitrone cycloaddition [6]Confirmed absolute stereochemistry; enabled SAR
2012Scalable synthetic route optimization [1]Improved yield for biological screening
2016Muraymycin D1 total synthesis [2]Elucidated shared biosynthetic origins

Structural Classification Within the Muraymycin Family

Maremycin D1 (C~38~H~63~N~11~O~16~) shares a conserved core structure with muraymycins, characterized by three key domains [2] [10]:

  • Glycyl-Uridine Motif: A central uridine moiety linked via a β-glycosidic bond to a C5′-aminoribose unit. The aminoribose features a 3″-O-acyl group (varying across congeners) and critical stereocenters (e.g., C2′ (S)‑configuration).
  • Ureido-Tripeptide Backbone: Comprising non‑proteinogenic amino acids: L-valine, L-epi‑capreomycidine (also termed muraymycidine), and L-leucine/hydroxyleucine. The (2S,3S) stereochemistry of muraymycidine is essential for target binding [2] [7].
  • Lipophilic Tail: A C3″‑O‑acyl chain (e.g., 3,3‑dimethyl‑5‑(triisopropylsilyloxy)pentanoate in synthetic intermediates) influencing membrane penetration [2].

Maremycin D1 is distinguished from other muraymycins (e.g., A1, D2) by its specific substitutions at R1 and R2 positions (Figure 1). Unlike muraymycin D2 (R1,R2 = H), maremycin D1 possesses modified acyl groups impacting antibacterial potency [2] [10]. Synthetic efforts revealed that replacing the ribose with a cyclopentane ring retains MraY inhibition, confirming the ribose’s role as a conformational scaffold rather than a direct binding element [7].

Table 2: Structural Comparison of Key Muraymycin Variants

CompoundCore StructureR1 GroupR2 Group (Lipid Tail)Key Feature(s)
Maremycin D1Glycyl-uridine + tripeptideVariable acylModified alkyl chainC5′ aminoribose; (2S,3S)-muraymycidine
Muraymycin D2Glycyl-uridine + tripeptideHHLacks lipid tail; low antibacterial activity
Muraymycin A1Glycyl-uridine + tripeptideAminoriboseLong lipophilic chainStrongest antibacterial activity
Cyclopentane analog JH-MR-23Cyclopentane core + tripeptideSynthetic lipophileOptimized chainRibose mimic; anti-S. aureus activity [7]

Biological Significance and Therapeutic Potential

Maremycin D1 and its analogs primarily inhibit bacterial cell wall biosynthesis by targeting phospho-MurNAc-pentapeptide translocase (MraY/MurX). This membrane-embedded enzyme catalyzes the transfer of peptidoglycan precursors to undecaprenyl phosphate, a critical step in lipid I formation [2] [4]. Key biological attributes include:

  • Enzyme Inhibition: Muraymycin D1 (structurally analogous to maremycin D1) exhibits potent MraY inhibition (IC~50~ = 0.096–0.69 μM) and growth inhibition against Mycobacterium tuberculosis (MIC~50~ = 1.56–6.25 μg/mL) [2]. Its efficacy stems from competitive binding to MraY’s active site, disrupting substrate recognition [4] [7].
  • SAR Insights: The lipophilic side chain appended to the tripeptide backbone is crucial for activity. Analogs lacking this chain (e.g., muraymycin D2) show negligible antibacterial effects despite retaining enzyme inhibition, highlighting the role of membrane penetration [2] [7]. Modifications to the ribose core (e.g., cyclopentane-based analogs like JH-MR-23) maintain efficacy against Staphylococcus aureus, demonstrating therapeutic tunability [7].
  • Therapeutic Advantages: As MraY is absent in humans and conserved across Gram-positive and Gram-negative pathogens, maremycin-derived inhibitors offer potential against multidrug-resistant strains. Their novel mechanism avoids cross-resistance with existing antibiotic classes [4] [7].

Properties

Product Name

Maremycin D1

IUPAC Name

(3S)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-methylidenepiperazine-2,5-dione

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C16H17N3O4/c1-8(12-14(21)17-9(2)13(20)18-12)16(23)10-6-4-5-7-11(10)19(3)15(16)22/h4-8,12,23H,2H2,1,3H3,(H,17,21)(H,18,20)/t8-,12+,16+/m1/s1

InChI Key

NTPFTKSDGMODKY-CVKUXFQVSA-N

Synonyms

maremycin D1

Canonical SMILES

CC(C1C(=O)NC(=C)C(=O)N1)C2(C3=CC=CC=C3N(C2=O)C)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC(=C)C(=O)N1)[C@@]2(C3=CC=CC=C3N(C2=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.